(2E)-3-(1-Naphthyl)acryloyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the SMILES string for a similar compound, “naphthalen-2-yl-acetyl chloride”, is ClC(=O)Cc1ccc2ccccc2c1
.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its form, molecular weight, and solubility. For instance, “naphthalen-2-yl-acetyl chloride” is a solid with a molecular weight of 204.65 .
Scientific Research Applications
Polymer Synthesis and Characterization
- (Boudreaux, Bunyard, & McCormick, 1996) discuss the synthesis of β-Naphthyl acrylate by an esterification reaction of β-naphthol with acryloyl chloride, highlighting its potential use in hydrophilic copolymers.
- (Thamizharasi & Reddy, 2000) synthesized naphthyl acrylate polymers with good thermal stabilities, indicating the material's suitability for high-temperature applications.
- (Yang, Qi, Qian, & Yang, 1998) explored the free radical polymerization of acryloyl chloride, demonstrating the potential for creating high molecular weight polymers.
Photochemical Properties
- (Tanaka, Takamuku, & Sakurai, 1979) investigated the photochemical trans-cis isomerization of methyl 3-(1- and 2-naphthyl)acrylate, providing insights into the photoactive behavior of these compounds.
Thermal Stability and Environmental Sensitivity
- (Jiang, Feng, Lu, & Huang, 2014) synthesized a homopolymer with controlled molecular weights that exhibited temperature sensitivity, influenced by pH and CO2.
- (Gad, El‐Dissouky, Mansour, & El-Maghraby, 2001) and (Gad, El‐Dissouky, Mansour, & El-Maghraby, 2000) focused on the thermal stability of polymer complexes involving acryloyl chloride derivatives.
Novel Synthesis Methods
- (Movsisyan, Heugebaert, Dams, & Stevens, 2016) developed a continuous-flow methodology for the fast and selective synthesis of acryloyl chloride, a critical component in the acrylate and polymer industry.
Applications in Material Science
- (Gabbutt, Heron, Kilner, & Kolla, 2011) explored the use of acryloyl chloride in the synthesis of complex materials with potential applications in materials science.
Safety and Hazards
Future Directions
The future directions for research on “(2E)-3-(1-Naphthyl)acryloyl chloride” and similar compounds could involve further investigation into their synthesis, reaction mechanisms, and potential applications. For instance, “1-naphthylacetamide” has been studied for its potential use in bioprocess engineering .
Properties
IUPAC Name |
(E)-3-naphthalen-1-ylprop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIGLBSXOOGSLX-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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